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Compound of Interest

Compound Name: Tak-778

Cat. No.: B1241480 Get Quote

Note to the Reader: Initial research on "TAK-778" has revealed information on two distinct

investigational compounds. To ensure comprehensive coverage, this document provides details

on both. The first is a small molecule, TAK-778, investigated for its properties related to bone

and cartilage growth. The second, and more recent compound in clinical development, is BJT-

778 (also known as Brelovitug), a monoclonal antibody for the treatment of chronic hepatitis B

and D. Given the overlap in naming conventions and the detailed clinical data available for

BJT-778, information for both is presented.

Part 1: TAK-778 (Bone and Cartilage Growth
Inducer)
TAK-778 is a derivative of ipriflavone that has been studied for its potential to induce bone

growth and promote chondrogenesis.[1][2]
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Parameter Value Species/Model Source

In Vitro Concentration

(Mineralized Nodules)

10 µM (continuous

treatment)
Not specified [1]

In Vitro Concentration

(ALP Activity)
≥ 1 µM Not specified [1]

In Vitro Concentration

(Saturated Cell

Density)

10 µM (significant

reduction)
Not specified [1]

Experimental Protocols
In Vitro Osteoblast Differentiation

Objective: To assess the effect of TAK-778 on osteoblast differentiation.

Methodology:

Human bone marrow cells are cultured.

Continuous treatment with TAK-778 at a concentration of 10 μM is applied for a duration

ranging from 1 to 21 days.

The area of mineralized nodules is measured to determine the extent of bone growth.

Cellular Alkaline Phosphatase (ALP) activity is measured in response to different

concentrations of TAK-778 (starting from 1 μM).

The DNA content of the cells at the confluence stage is analyzed to assess cell

proliferation.

The amounts of soluble collagen and osteocalcin secreted into the culture medium are

measured between days 5 and 7 of treatment.

The secretion of TGF-β and IGF-I is measured at various time points throughout the 21-

day culture period.
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In Vitro Chondrogenesis

Objective: To evaluate the effect of TAK-778 on cartilage formation.

Methodology:

Mouse chondroprogenitor-like ATDC5 cells are used.

The cells are treated with TAK-778.

The formation of cartilaginous nodules is observed.

Gene expression of transforming growth factor-beta(2), bone morphogenetic protein-4,

and insulin-like growth factor-I is analyzed to understand the mechanism of action.

In Vivo Articular Cartilage Repair

Objective: To determine the in vivo efficacy of TAK-778 in repairing articular cartilage

defects.

Methodology:

Full-thickness defects are created in the articular cartilage of rabbit knees.

A single injection of TAK-778-containing sustained-release microcapsules is administered

to the defect site.

The repair process of the cartilage is monitored and evaluated over time.

Signaling Pathway

TAK-778

Estrogen Receptor (dependent pathway)

TGF-β2 Upregulation

Osteoblast Differentiation

Chondrogenesis
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Click to download full resolution via product page

Caption: Proposed signaling pathway for TAK-778 in bone and cartilage formation.

Part 2: BJT-778 (Brelovitug) - Monoclonal Antibody
for Hepatitis B and D
BJT-778, also known as brelovitug, is a fully human monoclonal antibody that targets the

hepatitis B surface antigen (HBsAg). It is currently under investigation for the treatment of

chronic hepatitis B (CHB) and chronic hepatitis D (CHD).

Quantitative Data Summary
Phase 1 Clinical Trial in Healthy Volunteers

Dose Group Administration Route
Number of Subjects (BJT-
778 : Placebo)

75 mg Subcutaneous 6 : 2

300 mg Subcutaneous 6 : 2

900 mg Subcutaneous 6 : 2

Pharmacokinetic Parameters (Single Dose)

Parameter 75 mg Dose 300 mg Dose 900 mg Dose

Cmax
Dose-proportional

increase observed

Dose-proportional

increase observed

Dose-proportional

increase observed

AUCinf
Dose-proportional

increase observed

Dose-proportional

increase observed

Dose-proportional

increase observed

t1/2 (half-life) 27-36 days 27-36 days 27-36 days

Time to Cmax 7 days 7 days 7 days

In Vitro Efficacy
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Parameter Value

EC50 (HBV neutralization) 0.09 nM

EC50 (HDV neutralization) 0.01 nM

Phase 2b/3 Clinical Trial (CHD)

Arm Treatment
Administration
Route

Dosing Schedule

1 Brelovitug 300 mg Subcutaneous Once weekly

2 Brelovitug 900 mg Subcutaneous Once every 4 weeks

3 Delayed Treatment Subcutaneous

Brelovitug 300 mg

once weekly after

Week 24

Experimental Protocols
Phase 1a/1b Clinical Trial Protocol (BJT-778-001)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of BJT-778 in healthy

subjects.

Study Design: Double-blind, randomized, placebo-controlled, single-ascending-dose.

Participants: Healthy male and female volunteers aged 18 to 55.

Methodology:

Subjects are randomized in a 3:1 ratio to receive a single subcutaneous dose of BJT-778

or placebo.

Dose cohorts are 75 mg, 300 mg, and 900 mg.

Pharmacokinetic samples are collected at multiple timepoints on Day 1, and on Days 2, 4,

8, 15, 29, 57, and 85.
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Serum concentrations of BJT-778 are determined by a validated noncompetitive

immunoassay using electrochemiluminescence detection.

Pharmacokinetic parameters are estimated using noncompartmental analysis.

Phase 2 Clinical Trial in CHD Patients

Objective: To evaluate the efficacy and safety of BJT-778 in patients with chronic hepatitis D.

Study Design: Multi-arm, open-label.

Participants: Patients with quantifiable HDV RNA and HBV suppressed on nucleos(t)ide

therapy.

Methodology:

Participants are assigned to one of three BJT-778 dose arms: 300 mg weekly, 600 mg

every week for 12 weeks then every two weeks, or 900 mg every four weeks after a

loading dose at week two.

Efficacy is assessed by virologic response (HDV RNA levels) and ALT normalization.

Safety is monitored through the recording of adverse events.

Mechanism of Action and Experimental Workflow
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Mechanism of Action

Therapeutic Effect

BJT-778 (anti-HBsAg mAb)

Hepatitis B Surface Antigen (HBsAg)

 binds to

BJT-778-HBsAg Immune ComplexHBV & HDV Virions

 part of

Neutralization & Clearance of Virions Enhanced T Cell Activation

 via FcγR-mediated uptake
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Caption: Dual mechanism of action of BJT-778 in hepatitis B and D.
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Patient Screening (CHB/CHD)

Randomization

Dose Arm 1
(e.g., 300 mg weekly)

Dose Arm 2
(e.g., 900 mg every 4 weeks) Placebo / Delayed Treatment

Treatment Period

Follow-Up Period

Endpoint Analysis
(Safety, PK, Efficacy)
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Caption: Generalized workflow for a clinical trial of BJT-778.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for TAK-778 and BJT-
778 (Brelovitug)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241480#tak-778-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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